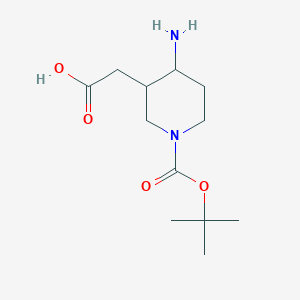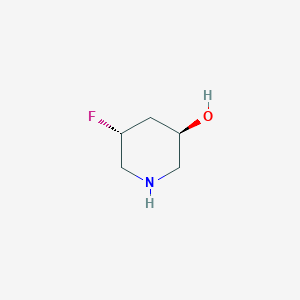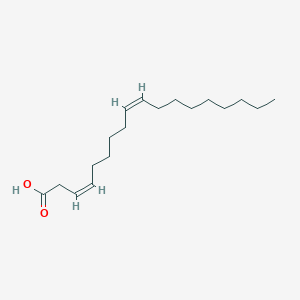
3Z,9Z-Octadecadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,9Z)-Octadeca-3,9-dienoic acid is a long-chain fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 3rd and 9th positions in the carbon chain, both in the cis configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,9Z)-Octadeca-3,9-dienoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Wittig reactions to introduce the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure.
Industrial Production Methods
Industrial production of (3Z,9Z)-Octadeca-3,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(3Z,9Z)-Octadeca-3,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bonds into epoxides or hydroxyl groups.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere are typical.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
(3Z,9Z)-Octadeca-3,9-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of (3Z,9Z)-Octadeca-3,9-dienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
(3Z,9Z)-Hexadeca-3,9-dienoic acid: A similar long-chain fatty acid with two double bonds at the 3rd and 9th positions but with a shorter carbon chain (C16).
Linoleic acid: Another long-chain fatty acid with two double bonds, but located at the 9th and 12th positions.
Uniqueness
(3Z,9Z)-Octadeca-3,9-dienoic acid is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties compared to other similar fatty acids. This unique structure influences its reactivity and interaction with biological systems .
特性
分子式 |
C18H32O2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(3Z,9Z)-octadeca-3,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15- |
InChIキー |
WLKSZZAYIXDXJI-GJWNNSPJSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCC/C=C\CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCC=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
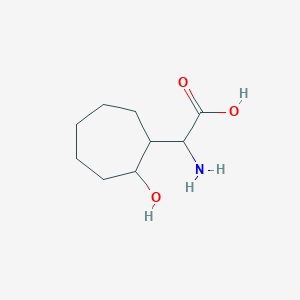
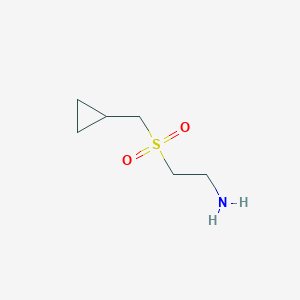
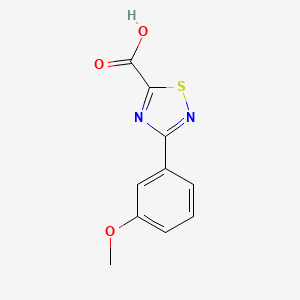
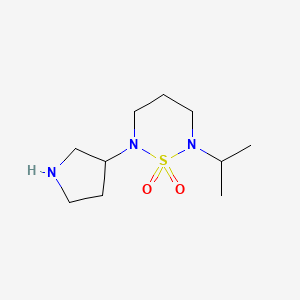
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
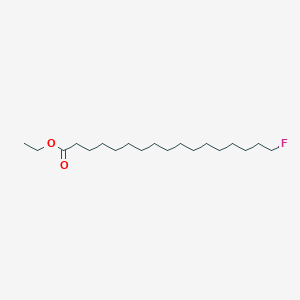
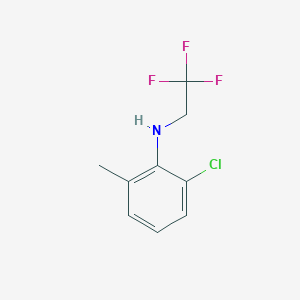
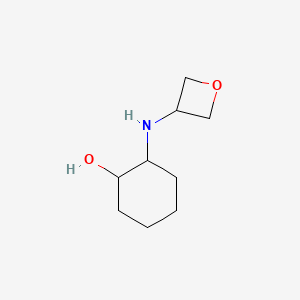
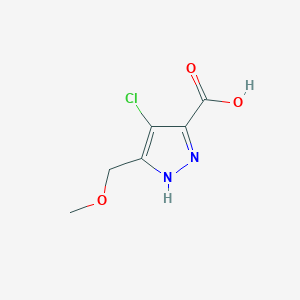
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
